3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5S/c1-31-21-11-18-20(12-22(21)32-2)27(13-15-5-3-4-6-19(15)26)14-23(24(18)28)33(29,30)17-9-7-16(25)8-10-17/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPXHSMJXFVIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The reaction conditions often include the use of specific reagents such as fluorobenzenesulfonyl chloride and fluorophenylmethyl derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, 3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one stands out due to its unique structural features and potential applications. Similar compounds include other fluorobenzenesulfonyl derivatives and quinoline-based molecules. These compounds may share some chemical properties but differ in their specific applications and effectiveness .
Biological Activity
The compound 3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
This compound features a quinoline core with multiple functional groups, including:
- Fluorinated aromatic groups : Enhance lipophilicity and biological activity.
- Sulfonamide moiety : Known for its role in various pharmacological activities.
Biological Activity
Research indicates that compounds similar to This compound exhibit significant biological activities, including:
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Studies suggest that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Potential : Quinoline derivatives have been studied for their anticancer effects. The presence of methoxy groups may enhance the compound's ability to induce apoptosis in cancer cells.
- Cholinesterase Inhibition : Some studies have indicated potential for cholinesterase inhibition, which is relevant in treating neurodegenerative diseases like Alzheimer's.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The sulfonyl group can interact with the active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : The fluorinated aromatic groups may enhance binding affinity to specific receptors involved in various signaling pathways.
- Cellular Uptake : Modifications in structure can improve cellular uptake, enhancing the compound's efficacy at lower doses.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the unique properties of This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoroquinolone | Fluoro group on quinolone | Antibacterial |
| Sulfanilamide | Sulfonamide group | Antimicrobial |
| 6-Methoxyquinoline | Methoxy group on quinoline | Anticancer |
The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to others in the table.
Case Studies
Several studies highlight the biological activity of compounds related to this class:
- Cholinesterase Inhibitors : A study focused on derivatives of 4-fluorobenzoic acid demonstrated significant inhibition of acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases .
- Cytotoxicity in Cancer Cells : Research on fluorinated derivatives indicated potent cytotoxic effects against glioblastoma cells, with IC50 values lower than traditional therapies .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer :
- Microwave-assisted synthesis : Utilize microwave irradiation (360 W, 5 min) with indium(III) chloride (20 mol%) as a catalyst to accelerate cyclization and improve yields (63% reported in similar quinoline derivatives) .
- Solvent selection : Dichloromethane or dimethyl sulfoxide (DMSO) enhances reaction efficiency by stabilizing intermediates .
- Temperature control : Maintain 60–80°C during sulfonylation to minimize side reactions .
- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) for isolation .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement (high-resolution data; ) .
- NMR spectroscopy : Assign - and -NMR peaks using deuterated DMSO to confirm substituent positions and dihydroquinoline core integrity .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (, exact mass: 495.09 g/mol) .
Q. How can initial biological activity screening be designed?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to assess potency .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme inhibition assays : Test activity against kinases (e.g., EGFR) or topoisomerases using fluorescence-based kits .
- Molecular docking : Perform AutoDock Vina simulations with Protein Data Bank (PDB) targets (e.g., 1M17 for EGFR) to predict binding modes .
- Transcriptomic profiling : RNA-seq analysis on treated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Substituent modification :
| Position | Modification | Biological Impact |
|---|---|---|
| 4-Fluorobenzenesulfonyl | Replace with methylsulfonyl | Test solubility and target affinity |
| 2-Fluorophenylmethyl | Substitute with pyridyl | Assess impact on cellular uptake |
- Computational modeling : Use Gaussian 16 to calculate electrostatic potential surfaces and predict reactive sites .
Q. What experimental designs address contradictions in stability data across studies?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and pH extremes (1–13) to identify degradation products via HPLC-MS .
- Statistical validation : Apply ANOVA to compare stability under varied storage conditions (e.g., argon vs. ambient atmosphere) .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodological Answer :
- High-resolution data collection : Use synchrotron radiation (λ = 0.7 Å) for small-molecule crystals .
- Twinning analysis : Employ SHELXL’s TWIN/BASF commands to refine twinned datasets .
- Hydrogen bonding networks : Map intermolecular interactions (N–H⋯N, π–π stacking) to explain polymorphism .
Q. What frameworks integrate environmental fate studies into pharmacological research?
- Methodological Answer :
- Environmental compartment modeling : Use EPI Suite to predict biodegradation half-life () and bioaccumulation potential (log ) .
- Ecotoxicology assays : Daphnia magna acute toxicity testing (48-h LC) to assess ecological risks .
Methodological Notes
- Data validation : Cross-reference NMR/MS results with computational predictions (e.g., ACD/Labs) to resolve spectral ambiguities .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies if extending to animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
